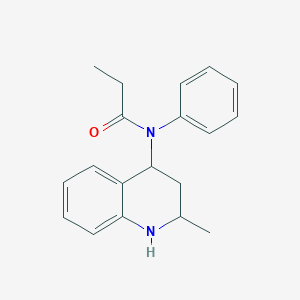
N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylpropanamide, commonly known as MPTP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPTP is a member of the tetrahydroisoquinoline family of compounds, which are known to exhibit a variety of biological activities.
科学的研究の応用
MPTP has been extensively studied for its potential applications in scientific research. One of the most significant applications of MPTP is in the study of Parkinson's disease. MPTP is known to selectively destroy dopaminergic neurons in the substantia nigra, leading to Parkinson's-like symptoms in animal models. This has made MPTP a valuable tool for studying the mechanisms underlying Parkinson's disease and developing new treatments for the disease.
MPTP has also been studied for its potential applications in the field of drug addiction. It has been shown to produce rewarding effects in animal models, similar to those of drugs of abuse such as cocaine and amphetamine. This has made MPTP a useful tool for studying the neurobiological mechanisms underlying drug addiction and developing new treatments for addiction.
作用機序
MPTP is known to be metabolized by monoamine oxidase (MAO) to form MPP+ (1-methyl-4-phenylpyridinium), which is toxic to dopaminergic neurons in the substantia nigra. MPP+ is taken up by dopaminergic neurons through the dopamine transporter, where it interferes with mitochondrial function and leads to cell death. This mechanism of action is similar to that of the neurotoxin 6-hydroxydopamine, which is commonly used to produce Parkinson's-like symptoms in animal models.
Biochemical and Physiological Effects
MPTP has been shown to produce a variety of biochemical and physiological effects in animal models. These effects include selective destruction of dopaminergic neurons in the substantia nigra, depletion of dopamine in the striatum, and motor deficits similar to those seen in Parkinson's disease. MPTP has also been shown to produce rewarding effects in animal models, similar to those of drugs of abuse.
実験室実験の利点と制限
MPTP has several advantages as a research tool. It is a well-established and widely used neurotoxin that produces selective destruction of dopaminergic neurons in the substantia nigra, making it a useful tool for studying the mechanisms underlying Parkinson's disease. MPTP has also been shown to produce rewarding effects in animal models, making it a useful tool for studying the neurobiological mechanisms underlying drug addiction.
However, there are also several limitations to the use of MPTP in laboratory experiments. MPTP is a potent neurotoxin that can be dangerous if not handled properly. It also produces a relatively rapid and irreversible destruction of dopaminergic neurons, making it difficult to study the long-term effects of Parkinson's disease. Finally, MPTP produces a relatively narrow range of effects, making it less useful for studying the broader neurobiological mechanisms underlying other neurological disorders.
将来の方向性
There are several future directions for research on MPTP. One area of research is the development of new treatments for Parkinson's disease based on the mechanisms underlying MPTP-induced neurotoxicity. Another area of research is the use of MPTP as a tool for studying the neurobiological mechanisms underlying drug addiction and developing new treatments for addiction. Finally, there is a need for research on the long-term effects of MPTP-induced neurotoxicity, particularly in relation to the development of Parkinson's disease.
合成法
MPTP can be synthesized through a multistep process involving the reaction of 2-methyl-1,2,3,4-tetrahydroquinoline with phenylpropanoyl chloride. The resulting product is then purified through recrystallization to obtain MPTP in its final form. The synthesis method has been well-established and is widely used in research laboratories.
特性
IUPAC Name |
N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-3-19(22)21(15-9-5-4-6-10-15)18-13-14(2)20-17-12-8-7-11-16(17)18/h4-12,14,18,20H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATMQOFRTPXKGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1CC(NC2=CC=CC=C12)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


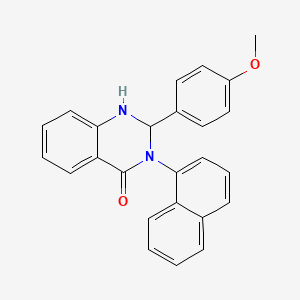
![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4971237.png)
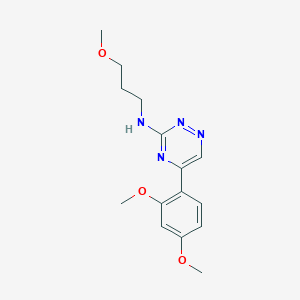
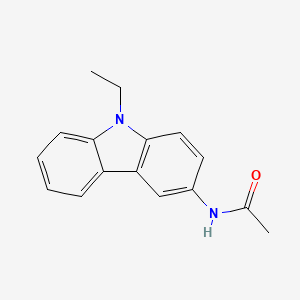
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-N-methylethanamine](/img/structure/B4971260.png)
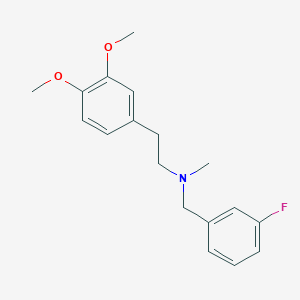
![N-(3-isoxazolylmethyl)-5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4971271.png)
![2-[3-(9H-carbazol-9-yl)propanoyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B4971278.png)
![2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoic acid](/img/structure/B4971281.png)

![3-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4971311.png)
![3-[(3,4-dimethoxyphenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one](/img/structure/B4971313.png)
![N-ethyl-6-[(2-methylbenzyl)amino]-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B4971326.png)